5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile 5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18082222
InChI: InChI=1S/C10H16N4/c1-10(2,8-11)4-3-5-14-7-9(12)6-13-14/h6-7H,3-5,12H2,1-2H3
SMILES:
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol

5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile

CAS No.:

Cat. No.: VC18082222

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile -

Specification

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
IUPAC Name 5-(4-aminopyrazol-1-yl)-2,2-dimethylpentanenitrile
Standard InChI InChI=1S/C10H16N4/c1-10(2,8-11)4-3-5-14-7-9(12)6-13-14/h6-7H,3-5,12H2,1-2H3
Standard InChI Key IDELLMJPKUBYFC-UHFFFAOYSA-N
Canonical SMILES CC(C)(CCCN1C=C(C=N1)N)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted with an amino group at the 4-position, linked to a 2,2-dimethylpentanenitrile chain. This configuration introduces both polar (amino, nitrile) and hydrophobic (methyl) functional groups, influencing its reactivity and solubility.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H16N4\text{C}_{10}\text{H}_{16}\text{N}_4
Molecular Weight208.27 g/mol
IUPAC Name5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile
Canonical SMILESCC(C)(CCCN1C=NC(=C1)N)C#N

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis protocols for 5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile are documented, analogous compounds like 5-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile (CAS: 1196886-83-5) provide insight into potential routes:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketonitriles.

  • Nitrile Chain Attachment: Nucleophilic substitution or coupling reactions between pre-formed pyrazole intermediates and 2,2-dimethylpentanenitrile precursors.

Industrial-Scale Considerations

Continuous flow reactors and high-throughput catalyst screening could optimize yield and purity, as seen in related nitrile-pyrazole systems.

Chemical Reactivity and Functionalization

Reactive Sites

  • Nitrile Group: Susceptible to hydrolysis (→ carboxylic acids) or reduction (→ amines).

  • Amino Group: Participates in acylation, alkylation, or Schiff base formation.

  • Pyrazole Ring: Electrophilic substitution at the 3- and 5-positions.

Comparative Stability

The 2,2-dimethylpentanenitrile chain enhances steric protection compared to linear analogs, potentially improving thermal stability.

Target ClassMechanismPotential Efficacy
Bacterial EnzymesCompetitive inhibitionModerate
Tyrosine KinasesATP-binding site blockadeHigh

Industrial and Materials Science Applications

Catalytic Applications

Nitrile-containing pyrazoles serve as ligands in transition-metal catalysts. For example, palladium complexes of similar structures catalyze Suzuki-Miyaura cross-coupling reactions.

Polymer Science

The nitrile group’s polarity and the methyl groups’ hydrophobicity make this compound a candidate for:

  • Specialty elastomers

  • High-temperature adhesives

Challenges and Research Gaps

Data Limitations

Direct experimental data on 5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile remain sparse. Key unknowns include:

  • Exact solubility parameters

  • Toxicity profile

  • Metabolic pathways

Future Directions

  • Synthetic Optimization: Develop regioselective methods for 4-amino substitution.

  • Computational Studies: DFT calculations to predict reactivity and binding affinities.

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